Benzyl 2-sulfamoylpropanoate
Overview
Description
Benzyl 2-sulfamoylpropanoate is a chemical compound with the molecular formula C10H13NO4S . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide .
Synthesis Analysis
The synthesis of benzyl compounds has been a topic of interest in organic chemistry. Benzils have been used as building blocks for the efficient synthesis of various heterocycles . The synthesis of benzyl compounds often involves the alkylation of ammonia, reductive amination of aldehydes and ketones, and the use of reagents like hypervalent iodine, DMSO, or a combination of I2/DMSO .Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a 2-sulfamoylpropanoate group . It contains a total of 29 bonds, including 16 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 sulfonamide .Chemical Reactions Analysis
Benzyl compounds are known to undergo various chemical reactions. For instance, benzylic amines can be synthesized through palladium-catalyzed carbonylative aminohomologation of aryl halides . Additionally, the reaction of benzyl radical with molecular oxygen has been studied using ab initio calculations .Scientific Research Applications
Synthesis and Catalysis
Benzyl 2-sulfamoylpropanoate is a compound that has been explored in various synthetic and catalytic contexts. For example, it serves as a precursor in the synthesis of fluoroamines through reactions involving cyclic sulfamidates derived from β-amino alcohols. This process is significant for producing N-benzyl fluoroamines, which are useful intermediates in organic synthesis (Posakony & Tewson, 2002). Additionally, this compound derivatives have been utilized in one-pot catalytic processes that involve deprotection, decarboxylation, and asymmetric tautomerization, leading to optically active linear ketones, which are valuable in asymmetric synthesis (Roy et al., 2001).
Environmental and Green Chemistry
In the realm of green chemistry, benzyl sulfonamides, which can be synthesized from this compound, have been used in environmentally benign methods for creating carbon-nitrogen bonds. These methods feature the use of nanostructured catalysts for direct coupling reactions, showcasing the compound's utility in sustainable chemical practices (Shi et al., 2009).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for Benzyl 2-sulfamoylpropanoate is not available, it’s important to handle all chemical compounds with care and follow standard safety protocols. For similar compounds, safety data sheets provide information on potential hazards, safe handling, and emergency procedures .
Future Directions
Properties
IUPAC Name |
benzyl 2-sulfamoylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8(16(11,13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBFGVHVVGCDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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